2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Description
Properties
IUPAC Name |
2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHGETAGZHXUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with a suitable butanoic acid derivative under controlled conditions to introduce the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents and other electrophiles .
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a succinamide backbone (4-oxobutanoic acid) substituted with an amino group at position 2 and a 4-nitroanilino group at position 2. The hydrochloride salt enhances solubility in polar solvents.
Hazards :
Comparison with Structural Analogues
The compound belongs to a class of 4-anilino-4-oxobutanoic acid derivatives. Key structural variations include substitutions on the aniline ring or modifications to the backbone. Below is a detailed comparison with select analogues:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Electron-Withdrawing vs. Chloro and fluoro substituents (e.g., ) introduce halogen bonding capabilities, which can enhance interactions with biomolecules.
Backbone Modifications: The α,β-unsaturated backbone in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid lowers the pKa of the carboxylic acid (≈3.5 vs. ≈4.5 for saturated analogues), affecting ionization under physiological conditions .
Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility, whereas the ethoxycarbonyl group in enhances solubility in organic solvents like ethanol or DMSO.
Biological Activity: Chloro and aminocarbonyl substituents (e.g., ) are associated with enhanced enzyme inhibition, likely due to hydrogen bonding and hydrophobic interactions.
Biological Activity
2-Amino-4-(4-nitroanilino)-4-oxobutanoic acid hydrochloride, also known by its CAS number 42075-29-6, is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H12ClN3O5
- Molecular Weight : 279.69 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 461.7 °C at 760 mmHg
- Melting Point : Not available
- Solubility : Soluble in water and organic solvents
The compound exhibits several biological activities through various mechanisms, including:
- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. For instance, studies have demonstrated over 90% inhibition of H460 lung cancer cell growth at concentrations as low as 20 μg/mL .
- Anti-inflammatory Properties : The compound modulates inflammatory pathways, particularly through the inhibition of NF-kB signaling, which is crucial in the inflammatory response .
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study evaluated the cytotoxic effects of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid hydrochloride on various cancer cell lines. The results indicated significant growth inhibition in H460 cells, suggesting potential for development as an anti-cancer agent.
- Antibacterial Activity :
- Mechanistic Insights into Apoptosis :
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
